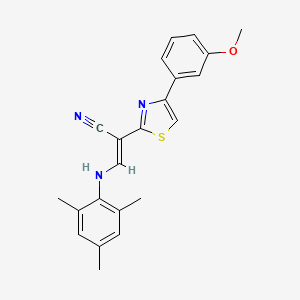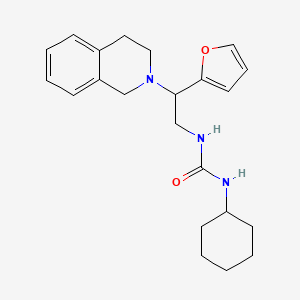
1-cyclohexyl-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclohexyl-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)urea, also known as CRF-1 antagonist, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. CRF-1 antagonist is a class of chemical compounds that act as antagonists to the corticotropin-releasing factor 1 (CRF-1) receptor, which is involved in the regulation of stress response, anxiety, and depression.
Wissenschaftliche Forschungsanwendungen
Facile Synthesis and Reactivity
The compound is a part of research efforts in synthesizing complex molecules with potential bioactive properties. For instance, Elkholy and Morsy (2006) explored the synthesis of tetrahydropyrimido quinoline derivatives, emphasizing the reactivity of similar compounds towards various reagents, indicating its role in developing antimicrobial agents (Elkholy & Morsy, 2006).
Chemical Rearrangements and Derivatives
Research by Bischoff, Schroeder, and Gründemann (1982) demonstrated the nitrile carboxamide rearrangement involving cyclohexanone derivatives, leading to the formation of complex heterocyclic compounds. This study highlights the chemical flexibility and potential for creating diverse molecular structures (Bischoff, Schroeder, & Gründemann, 1982).
Novel Synthesis Protocols
Kolosov et al. (2015) investigated the ternary condensation of compounds including N-methoxyurea with aldehydes and dicarbonyl compounds, underlining the synthesis of dihydropyrimidinones. This research shows the compound's involvement in creating novel organic molecules with significant yields (Kolosov, Kulyk, Al-Ogaili, & Orlov, 2015).
Targeted Molecular Synthesis
Vidaluc et al. (1995) focused on synthesizing a series of compounds for assessing antiacetylcholinesterase activity. The study aimed at optimizing spacer length and testing compounds with greater conformational flexibility, indicating the compound's relevance in medicinal chemistry research (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Heterocyclic Compound Synthesis
Majumdar and Bhattacharyya (1996) reported on reactions involving cyclohexenyl derivatives to yield heterocycles, showcasing the compound's utility in synthesizing diverse organic molecules with potential pharmaceutical applications (Majumdar & Bhattacharyya, 1996).
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c26-22(24-19-9-2-1-3-10-19)23-15-20(21-11-6-14-27-21)25-13-12-17-7-4-5-8-18(17)16-25/h4-8,11,14,19-20H,1-3,9-10,12-13,15-16H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDSLSNKXWEMQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[4-(1,3-benzodioxol-5-ylcarbonyl)piperazin-1-yl]-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2474031.png)


![N-[2-[(5E)-5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2474036.png)

![(Z)-ethyl 1-isopropyl-5-oxo-2-((3,4,5-trimethoxybenzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2474040.png)
![2-Cyclobutyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2474042.png)
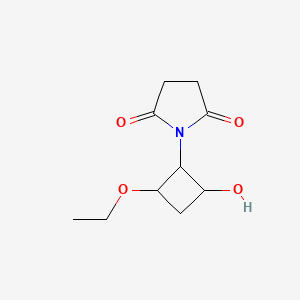
![2-Bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide](/img/structure/B2474046.png)
![2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid](/img/structure/B2474049.png)
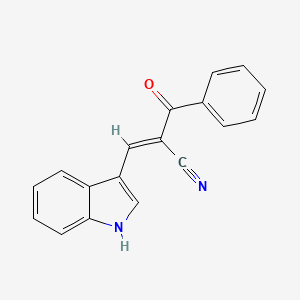
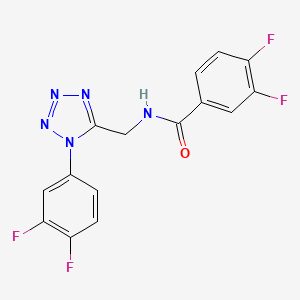
![2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]propanamide](/img/structure/B2474053.png)
